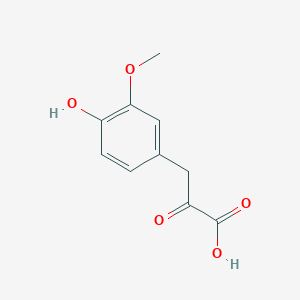

5,7-Dimetoxi-flavanona

Descripción general

Descripción

. Este compuesto es un derivado de la pinocembrina, un flavonoide bien conocido con significativas propiedades farmacológicas. La dimetilpinocembrina ha llamado la atención debido a sus posibles aplicaciones terapéuticas y su presencia en aceites esenciales.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor en la síntesis de otros flavonoides y compuestos relacionados.

Biología: Se estudia por sus propiedades antioxidantes y antiinflamatorias.

Industria: Se utiliza en la formulación de fármacos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

El mecanismo de acción de la dimetilpinocembrina implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Elimina las especies reactivas del oxígeno y reduce el estrés oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citoquinas proinflamatorias y modula las vías inflamatorias.

Neuroprotección: Protege las células neuronales modulando la función mitocondrial y reduciendo la apoptosis.

Análisis Bioquímico

Biochemical Properties

5,7-Dimethoxyflavone interacts with several biomolecules, playing a significant role in biochemical reactions. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Cellular Effects

5,7-Dimethoxyflavone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content .

Molecular Mechanism

The molecular mechanism of 5,7-Dimethoxyflavanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits cytochrome P450 (CYP) 3As and is also a potent Breast Cancer Resistance Protein (BCRP) inhibitor .

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dimethoxyflavone vary with different dosages . Eighteen-month-old mice were orally administered 5,7-Dimethoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The study showed that 5,7-Dimethoxyflavone not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .

Metabolic Pathways

It is known to interact with enzymes such as cytochrome P450 (CYP) 3As .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La dimetilpinocembrina se puede sintetizar a través de varias rutas químicas. Un método común implica la metilación de la pinocembrina. El proceso normalmente incluye el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo en condiciones de reflujo para asegurar la metilación completa de los grupos hidroxilo en las posiciones 5 y 7 de la estructura de la flavanona.

Métodos de producción industrial

La producción industrial de dimetilpinocembrina a menudo implica la extracción de pinocembrina de fuentes naturales seguida de la metilación química. El proceso de extracción incluye técnicas de extracción con solventes utilizando solventes como etanol o metanol. La pinocembrina extraída se somete entonces a metilación en condiciones controladas para producir dimetilpinocembrina en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones

La dimetilpinocembrina experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar las flavonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en dihidroflavanonas.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en la estructura de la flavanona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Se utilizan reactivos como los halógenos (cloro, bromo) y los agentes nitrantes (ácido nítrico) en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Formación de flavonas como la dimetilcrisina.

Reducción: Formación de dihidroflavanonas.

Sustitución: Formación de flavanonas halogenadas o nitradas.

Comparación Con Compuestos Similares

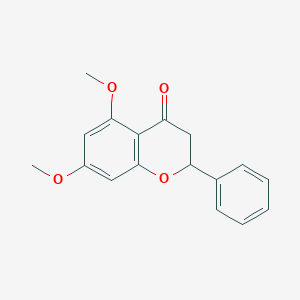

La dimetilpinocembrina es estructuralmente similar a otras flavanonas como:

Pinocembrina: El compuesto padre no metilado con propiedades farmacológicas similares.

Pinostrobina: Una flavanona monometoxilada con grupos hidroxilo y metoxi en diferentes posiciones.

Alpinetina: Otra flavanona monometoxilada con un patrón de sustitución diferente.

La dimetilpinocembrina es única debido a sus dos grupos metoxi, que mejoran su estabilidad y biodisponibilidad en comparación con sus homólogos no metilados .

Propiedades

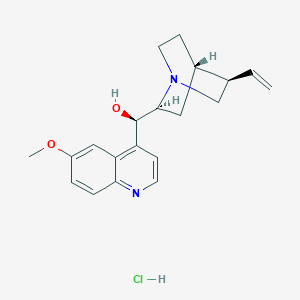

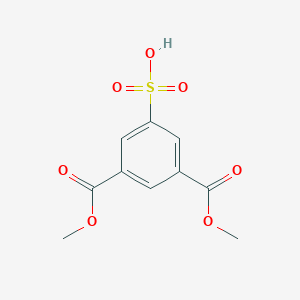

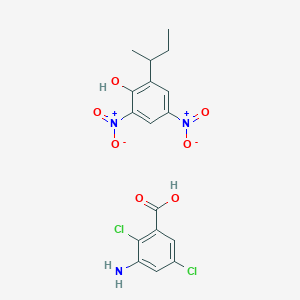

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:

- Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].

- Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].

- Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].

- Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].

- Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].

ANone: 5,7-Dimethoxyflavanone is a flavanone, a class of flavonoids. Its structural characteristics are:

- Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].

A: The methylation pattern in 5,7-Dimethoxyflavanone, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in 5,7-Dimethoxyflavanone on its various biological activities requires further investigation.

ANone: 5,7-Dimethoxyflavanone has been isolated from various plant sources, including:

- Abrus precatorius (root and leaf extracts) [, ]

- Piper caninum (stems) [, ]

- Polygonum persicaria []

- Polygonum limbatum (leaves) []

- Sozuku []

- Eucalyptus species (foliar glands) []

- Viscum album (twigs and leaves) []

- Piper methysticum (roots) [, ]

- Bauhinia variegata (bark) []

- Etlingera elatior (seeds) []

- Alpinia pricei (rhizomes) [, ]

- Oroxylum indicum (root bark) []

ANone: The diverse biological activities of 5,7-Dimethoxyflavanone make it a promising candidate for drug discovery, particularly in the following areas:

- Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].

- Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].

- Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].

ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of 5,7-Dimethoxyflavanone:

- Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].

- In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].

- Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of 5,7-Dimethoxyflavanone could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].

- Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.